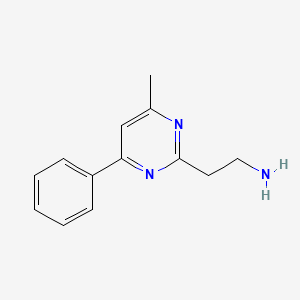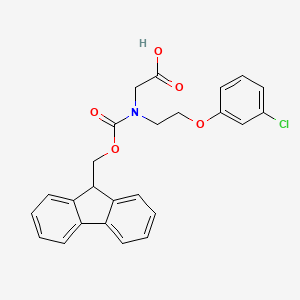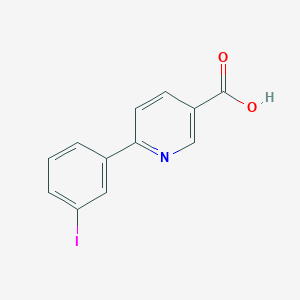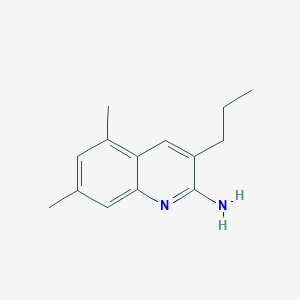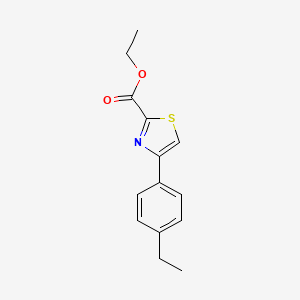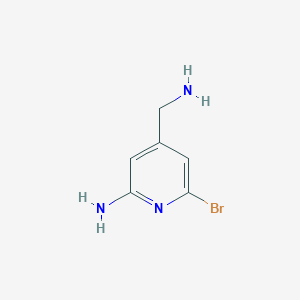
4-(Aminomethyl)-6-bromopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-6-bromopyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom at the 6th position and an aminomethyl group at the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-6-bromopyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-aminopyridine followed by the introduction of the aminomethyl group through a Mannich reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde with a secondary amine for the Mannich reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-6-bromopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura or Ullmann coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling; copper catalysts for Ullmann coupling.
Major Products:
- Substituted pyridines, primary amines, and various coupled products depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)-6-bromopyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-bromopyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the bromine atom may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparison with Similar Compounds
4-(Aminomethyl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromopyridin-2-amine: Lacks the aminomethyl group, limiting its applications in forming hydrogen bonds or ionic interactions.
4-(Aminomethyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Uniqueness: 4-(Aminomethyl)-6-bromopyridin-2-amine is unique due to the presence of both the bromine atom and the aminomethyl group, providing a versatile platform for various chemical modifications and interactions. This dual functionality enhances its utility in synthetic chemistry and potential biological applications.
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
4-(aminomethyl)-6-bromopyridin-2-amine |
InChI |
InChI=1S/C6H8BrN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10) |
InChI Key |
VJAXIILNHNFMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


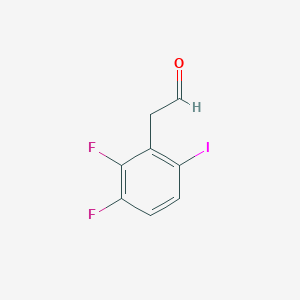
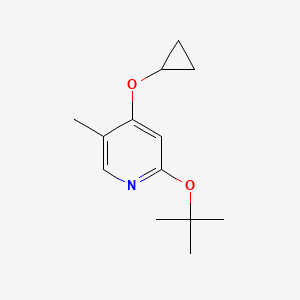
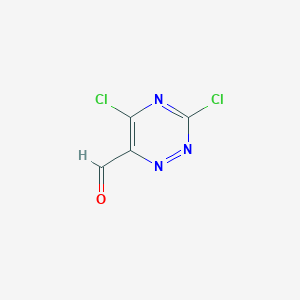

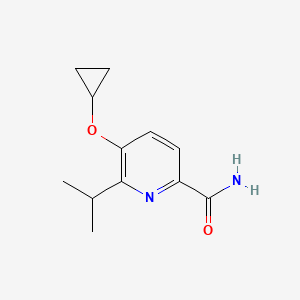
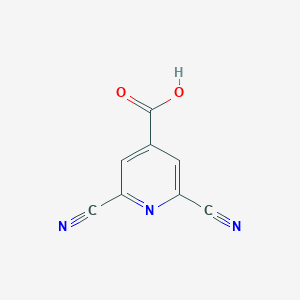
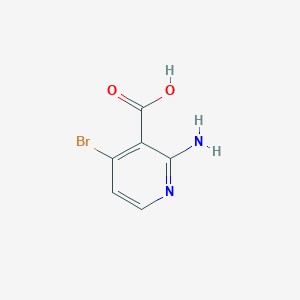
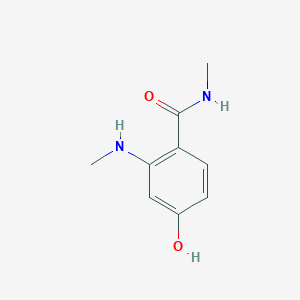
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
